2-Chloro-3-cyclopropyl-6-methoxypyridine
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Overview
Description
2-Chloro-3-cyclopropyl-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the third position, and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-amino-3-cyclopropyl-6-methoxypyridine or 2-thio-3-cyclopropyl-6-methoxypyridine.
Oxidation Reactions: Formation of 2-chloro-3-cyclopropyl-6-formylpyridine or 2-chloro-3-cyclopropyl-6-carboxypyridine.
Reduction Reactions: Formation of 2-chloro-3-cyclopropyl-6-methoxypiperidine.
Scientific Research Applications
2-Chloro-3-cyclopropyl-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropyl-6-methoxypyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxy group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Cyclopropyl-6-methoxypyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-3-cyclopropylpyridine: Lacks the methoxy group, which may impact its solubility and pharmacokinetic profile.
Uniqueness
2-Chloro-3-cyclopropyl-6-methoxypyridine is unique due to the combination of the chlorine atom, cyclopropyl group, and methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyl-6-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-5-4-7(6-2-3-6)9(10)11-8/h4-6H,2-3H2,1H3 |
InChI Key |
QVBYAMLVARTGSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C2CC2)Cl |
Origin of Product |
United States |
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